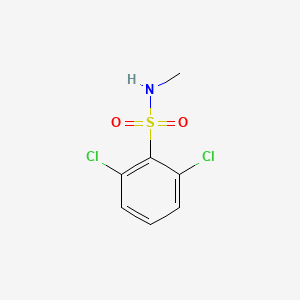

2,6-dichloro-N-methylbenzene-1-sulfonamide

Description

The Significance of the Sulfonamide Functional Group in Synthetic and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a crucial component in the design of a vast array of biologically active molecules. wisdomlib.org Historically, its importance was cemented with the discovery of sulfonamide antibacterial drugs, the first broadly effective systemic antimicrobial agents, which heralded the beginning of the antibiotic era. wikipedia.orgresearchgate.net These "sulfa drugs" function as competitive inhibitors of an essential enzyme in bacterial folic acid synthesis. researchgate.net

Beyond their antibacterial role, sulfonamides are integral to a wide range of therapeutics. wikipedia.org The moiety is present in various drug classes, including:

Diuretics (e.g., thiazides and loop diuretics) wikipedia.org

Anticonvulsants wikipedia.orgnih.gov

Antidiabetic agents (e.g., sulfonylureas) wikipedia.org

Anticancer agents researchgate.net

Anti-inflammatory drugs (e.g., COX-2 inhibitors) wikipedia.org

In synthetic chemistry, the sulfonamide group is valued for its chemical stability. researchgate.net It often serves as a bioisostere for amide or carboxylic acid groups, offering improved metabolic stability in drug candidates. researchgate.netnih.gov This versatility and stability make the sulfonamide group an essential and frequently utilized tool for medicinal chemists in the development of new pharmaceutical agents. researchgate.netresearchgate.net

Overview of Halogenated Benzene (B151609) Sulfonamide Derivatives in Contemporary Research

The introduction of halogen atoms onto the benzene ring of a sulfonamide is a common and effective strategy in modern drug design. Halogens, such as chlorine, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.gov

Academic Research Context of 2,6-dichloro-N-methylbenzene-1-sulfonamide

Within the extensive field of halogenated benzene sulfonamides, this compound serves as a specific chemical entity for academic and industrial research. Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl group on the sulfonamide nitrogen. This particular substitution pattern distinguishes it from other isomers and derivatives.

The presence of two ortho-chloro substituents can impose significant steric and electronic effects, influencing the molecule's conformation and reactivity. The compound is cataloged in chemical databases with specific identifiers that facilitate its use in research and development.

Below is a table of key identifiers and computed properties for this compound.

| Property | Value |

| CAS Number | 19818-11-2 guidechem.com |

| Molecular Formula | C₇H₇Cl₂NO₂S guidechem.com |

| Molecular Weight | 240.11 g/mol guidechem.com |

| InChIKey | QJIKZRCYQVHARW-UHFFFAOYSA-N guidechem.com |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC=C1Cl)Cl guidechem.com |

| Topological Polar Surface Area | 54.6 Ų guidechem.com |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

This data is based on computational models.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIKZRCYQVHARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dichloro N Methylbenzene 1 Sulfonamide and Analogous Structures

Direct Synthetic Routes via Sulfonylation of Amines

Direct sulfonylation of amines remains a cornerstone for the synthesis of sulfonamides. This section details various approaches, from classical methods to modern catalytic and electrochemical protocols.

Nucleophilic Substitution of Aryl Sulfonyl Chlorides with Methylamine and Other Primary/Secondary Amines

The most traditional and widely employed method for synthesizing sulfonamides is the nucleophilic substitution reaction between an aryl sulfonyl chloride and a primary or secondary amine. cbijournal.comresearchgate.net For the synthesis of 2,6-dichloro-N-methylbenzene-1-sulfonamide, this would involve the reaction of 2,6-dichlorobenzenesulfonyl chloride with methylamine, typically in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. cbijournal.com

While this method is effective, the reactivity of the sulfonyl chloride can be influenced by the steric hindrance imposed by the two ortho-chloro substituents. mdpi.com Research has shown that ortho-alkyl groups can counterintuitively accelerate nucleophilic substitution at the sulfonyl sulfur, a phenomenon attributed to specific conformational effects and intramolecular interactions. mdpi.com Although the substituents are chloro groups in this case, their steric bulk and electronic influence are significant factors in the reaction kinetics. The reaction is generally applicable to a wide range of primary and secondary amines. cbijournal.com

A general, mild, and convenient version of this method uses crosslinked poly(4-vinylpyridine) as a catalyst and base, which simplifies the purification process as the polymer can be easily filtered off and reused. researchgate.net Another approach involves the in-situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine in the same vessel. organic-chemistry.org

| Method | Reactants | Typical Base/Catalyst | Key Features |

| Classical Sulfonamidation | 2,6-dichlorobenzenesulfonyl chloride, Methylamine | Pyridine, NaOH | Widely used, straightforward, byproduct neutralization required. cbijournal.com |

| Polymer-Supported Base | Aryl sulfonyl chloride, Amine | Crosslinked poly(4-vinylpyridine) | Simplified purification, reusable catalyst. researchgate.net |

| One-Pot from Thiols | Thiol, NCS, Amine | - | Avoids isolation of sulfonyl chloride intermediate. organic-chemistry.org |

Transition Metal-Catalyzed Sulfonamidation Approaches

To overcome the limitations of classical methods, transition metal-catalyzed reactions have emerged as powerful tools for C-N and S-N bond formation. These methods often offer milder reaction conditions and broader substrate scope. N-aryl sulfonamides can be synthesized via copper-catalyzed Chan-Lam type N-arylation of sulfonamides with aryl boronic acids or aryl(trimethoxy)silanes. researchgate.net

For the synthesis of compounds analogous to this compound, transition-metal-catalyzed C-H sulfonamidation is a particularly attractive strategy. This approach directly couples a C-H bond with a sulfonamide source, such as a sulfonyl azide, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net Catalysts based on iridium, rhodium, and palladium have been developed for such transformations. researchgate.netepfl.ch For example, visible-light photoredox catalysis using an acridinium (B8443388) dye enables the metal-free C-H sulfonamidation of pyrroles, showcasing a greener approach. researchgate.net While direct C-H sulfonamidation of 2,6-dichlorobenzene with an N-methylsulfonamide source is a cutting-edge area, it represents a highly efficient and atom-economical potential route.

| Catalyst System | Coupling Partners | Reaction Type | Advantages |

| Copper (Cu) | Sulfonamide + Aryl Boronic Acid | Chan-Lam Coupling | Mild conditions, good functional group tolerance. researchgate.netresearchgate.net |

| Palladium (Pd) | Aryl Halide/Nonaflate + Sulfonamide | Buchwald-Hartwig/Cross-Coupling | High efficiency for sterically hindered substrates. organic-chemistry.org |

| Rhodium (Rh)/Iridium (Ir) | Arene (C-H bond) + Sulfonyl Azide | C-H Sulfonamidation | High atom economy, avoids pre-functionalization. researchgate.netresearchgate.net |

Electrochemical Synthesis Protocols for Sulfonamides

Electrochemical synthesis offers a green and mild alternative for constructing sulfonamides, often avoiding harsh reagents and proceeding under ambient conditions. chemistryworld.com One prominent electrochemical method involves the oxidative coupling of thiols and amines. nih.govacs.org In this process, the thiol is first anodically oxidized to form a disulfide intermediate. Subsequently, the amine is oxidized to an aminium radical cation, which reacts with the disulfide to generate a sulfenamide (B3320178). rsc.org Two consecutive oxidation steps of the sulfenamide then yield the final sulfonamide via a sulfinamide intermediate. nih.govacs.org

A more direct electrochemical approach allows for the synthesis of sulfonamides directly from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This dehydrogenative method involves the direct anodic oxidation of the aromatic compound to form a radical cation. This intermediate is then attacked by an amidosulfinate, which is formed in situ and serves as both the nucleophile and the supporting electrolyte. nih.gov This convergent, single-step process avoids the pre-functionalization of the aromatic starting material, making it a highly efficient strategy for preparing compounds like this compound. nih.govnih.gov

| Method | Starting Materials | Key Intermediates | Advantages |

| Oxidative Coupling | Thiol, Amine | Disulfide, Aminium radical, Sulfenamide, Sulfinamide | Uses readily available starting materials. nih.govacs.org |

| Direct Dehydrogenative C-H Sulfonamidation | Arene, SO₂, Amine | Arene radical cation, Amidosulfinate | Convergent, single-step, no pre-functionalization required. nih.govnih.gov |

Utilization of N-Sulfinylamine Reagents in Primary Sulfonamide Synthesis

A novel strategy for the synthesis of primary sulfonamides involves the use of N-sulfinylamine reagents. nih.govnih.govfigshare.com This method provides a direct route to these valuable compounds from organometallic reagents, such as Grignard or organolithium reagents, in a convenient one-step process. acs.org A key reagent in this methodology is N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.govnih.gov

The reaction of an organometallic reagent, such as 2,6-dichlorophenylmagnesium bromide (a Grignard reagent), with t-BuONSO would lead to the formation of the corresponding primary sulfonamide, 2,6-dichlorobenzene-1-sulfonamide. This primary sulfonamide can then be N-methylated in a subsequent step to yield the target compound. This approach circumvents the often harsh conditions required for the synthesis of sulfonyl chlorides. acs.org A similar reagent, an N-silyl sulfinylamine (TIPS-NSO), can be used to prepare primary sulfinamides, which can be further functionalized. acs.org

Alternative and Emerging Synthetic Strategies

Beyond the direct sulfonylation of amines, other synthetic strategies are continuously being developed, offering alternative pathways to sulfonamides, often through the functionalization of different sulfur-containing precursors.

Synthesis by Oxidation of Sulfenamides

An important alternative route to sulfonamides is through the oxidation of sulfur precursors that are in a lower oxidation state, such as sulfenamides (S(II)). The controlled oxidation of a sulfenamide leads first to a sulfinamide (S(IV)) and subsequently to the desired sulfonamide (S(VI)). researchgate.net

This strategy can be part of a multi-step sequence where the sulfenamide is first synthesized and then oxidized. For example, the oxidative coupling of thiols and amines can be controlled to yield sulfenamides, sulfinamides, or sulfonamides depending on the reaction conditions and catalysts used. rsc.orgnih.gov As mentioned in the electrochemical synthesis section, the oxidation of a sulfenamide intermediate is a key step in the formation of the sulfonamide product. nih.govacs.org Chemical oxidants like hydrogen peroxide (H₂O₂) can also be employed for the oxidation of sulfenamides to sulfinamides and subsequently to sulfonamides, sometimes using chiral catalysts to achieve enantioselectivity. researchgate.net This stepwise oxidation allows for the synthesis of a diverse range of sulfur-containing compounds from common precursors. researchgate.net

Carbon-Hydrogen (C-H) Activation Methodologies in Sulfonamide Formation

Direct C-H functionalization has emerged as a powerful, atom-economical approach for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov In the realm of sulfonamide synthesis, this strategy allows for the direct introduction of a sulfonamide moiety onto an aromatic or heteroaromatic ring, bypassing the need for pre-functionalized starting materials.

Transition-metal catalysis, particularly with rhodium, iridium, and palladium, has been instrumental in advancing C-H sulfonamidation. nih.govresearchgate.net These methods often employ a directing group to achieve high regioselectivity. For instance, the sulfonamide group itself can act as a directing group to facilitate ortho-C-H functionalization, including olefination, arylation, and alkylation. acs.org Rhodium(III) catalysts have been shown to overcome limitations in the C–H functionalization of aryl sulfonamides containing strongly coordinating N-heterocycles. researchgate.net The site-selectivity of these reactions can sometimes be controlled by the choice of solvent. researchgate.net

Recent developments have also focused on metal-free C-H functionalization of aliphatic sulfonamides, utilizing promoters like DABCO under mild conditions to afford α,β-unsaturated imines. nih.gov Furthermore, Brønsted acid-catalyzed additions of 2-alkylazaarenes to in situ generated N-sulfonylimines represent a step-economic approach to α-substituted sulfonamides through selective C(sp³)–H bond functionalization. rsc.org

Table 1: Examples of C-H Activation Methodologies in Sulfonamide Synthesis

| Catalyst/Promoter | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) | Arene C–H carbenoid functionalization | Overcomes limitations with N-heterocycles; solvent-controlled site-selectivity. | researchgate.net |

| Palladium(II)/Isoquinoline | meta-C–H arylation and alkylation | Utilizes a transient mediator; broad substrate scope. | nih.gov |

| Iridium | Direct C-H sulfonamidation | Widely used for denitrogenative coupling with sulfonyl azides. | nih.gov |

| DABCO (metal-free) | Aliphatic C–H functionalization | Mild conditions; affords α,β-unsaturated imines. | nih.gov |

| Brønsted Acid | C(sp³)–H bond functionalization | Atom- and step-economic; in situ imine generation. | rsc.org |

Photocatalytic and Lewis Acid-Catalyzed Approaches

Photocatalysis has gained prominence as a sustainable and powerful tool in modern organic synthesis, enabling novel transformations under mild conditions. In sulfonamide synthesis, visible-light-mediated methods have been developed for the arylation of sulfonamides without the need for a metal catalyst. rsc.org This approach can also be adapted for alkylation by modifying the reaction conditions. rsc.org

Recent research has demonstrated the synthesis of acylsulfonamides through a photocatalytic S–N coupling reaction between hydroxamic acids and sodium sulfinates, using a cyanoarene-based photocatalyst. acs.org Mechanistic studies suggest that the reaction proceeds via the generation of singlet oxygen. acs.org Another innovative, transition-metal-free photocatalytic strategy utilizes NaI as a dual-functional catalyst to activate aryl triflates for the synthesis of arylsulfonamides. rsc.org This method allows for a three-component cascade coupling with SO₂ surrogates and a broad range of amines. rsc.org

Lewis acids, such as TiCl₄ and Bi(OTf)₃, have traditionally been used to catalyze the N-acylation of sulfonamides with various acylating agents. acs.org These catalysts facilitate the reaction between primary sulfonamides and acyl chlorides, acid anhydrides, or carboxylic acids. acs.org

Flow Chemistry and Telescoped Processes for Efficient Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and the potential for automation. The synthesis of sulfonyl chlorides, key precursors to sulfonamides, has been successfully translated to a continuous flow process, mitigating the risks associated with highly exothermic reactions and difficult-to-handle reagents. rsc.orgresearchgate.net

Automated flow-through systems have been developed for the production of secondary sulfonamides, employing a "catch and release" protocol to generate libraries of compounds with high purity. nih.gov Telescoped synthesis, where multiple reaction steps are performed sequentially in a continuous flow without isolating intermediates, further enhances the efficiency of sulfonamide production. nih.gov This approach minimizes waste and reduces reaction times. nih.govacs.org For instance, a photocatalyzed reaction can be telescoped with imine formation to provide a direct route from a sulfonamide to a sulfone without isolating the imine intermediate. nih.gov

Derivatization and Functionalization of the Sulfonamide Scaffold

The sulfonamide scaffold is a versatile platform for further chemical modification, allowing for the generation of diverse molecular architectures with a wide range of biological activities.

Alkylation and Arylation Reactions at the Sulfonamide Nitrogen

N-alkylation and N-arylation of sulfonamides are fundamental transformations for introducing structural diversity. A variety of methods have been developed for the mono-N-alkylation of aryl and alkyl sulfonamides. organic-chemistry.org Manganese dioxide has been shown to catalyze the N-alkylation of sulfonamides using alcohols as green alkylating agents under solvent-free conditions. organic-chemistry.org

For N-arylation, copper-catalyzed methods have been developed that can be performed in water without the need for a ligand, offering a more environmentally friendly approach. organic-chemistry.org Nickel-catalyzed C-N cross-coupling reactions of N-arylsulfonamides with aryl bromides provide a route to N,N-diarylsulfonamides. organic-chemistry.org Additionally, a transition-metal-free N-arylation of sulfonamides can be achieved using o-silylaryl triflates in the presence of cesium fluoride. organic-chemistry.org

Incorporation of 2,6-dichlorobenzene-1-sulfonamide Moiety into Hybrid Molecular Architectures

The 2,6-dichlorobenzene-1-sulfonamide moiety, or analogous sulfonamide structures, can be incorporated into more complex, hybrid molecules to explore new chemical space and biological activities. For example, the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids has been reported, where the sulfonamide group acts as a zinc-binding group in carbonic anhydrase inhibitors. mdpi.com These hybrid molecules are often designed to interact with multiple biological targets or to enhance the pharmacokinetic properties of a lead compound. The synthesis of such hybrids can be achieved through multi-component reactions, which offer a highly efficient means of assembling complex molecules in a single step. mdpi.com

Computational and Theoretical Investigations of 2,6 Dichloro N Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For 2,6-dichloro-N-methylbenzene-1-sulfonamide, quantum chemical calculations are instrumental in understanding its fundamental molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds with high accuracy. nih.govkarazin.ua For this compound, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311G+(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.77 Å |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N-C Torsion Angle | ~60-90° |

| Dihedral Angle (Benzene Ring vs. S-N-C Plane) | ~50-70° |

Note: These are typical values based on DFT calculations for similar sulfonamide structures.

Quantum chemical calculations are also utilized to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in assigning the absorption bands observed in experimental IR spectra to specific vibrational modes, such as the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, C-Cl stretching, and C-H stretching of the aromatic ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted chemical shifts can be obtained. These theoretical values are valuable for assigning peaks in the experimental NMR spectra and confirming the connectivity and chemical environment of the atoms. nih.gov For this compound, distinct signals would be predicted for the methyl protons, the aromatic protons, and the corresponding carbon atoms.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Sulfonamide Derivative (Illustrative Example)

| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR (ppm) | Aromatic-H | 7.0 - 7.9 | 6.15 – 7.80 nih.gov |

| N-CH₃ | ~2.7 | 2.03 – 3.18 nih.gov | |

| ¹³C NMR (ppm) | Aromatic-C | 110 - 140 | 96.62 – 157.69 nih.gov |

| N-CH₃ | ~30 | 13.2 nih.gov | |

| IR (cm⁻¹) | S=O stretch (asym) | ~1350 | ~1330 |

| S=O stretch (sym) | ~1160 | ~1150 |

Note: Experimental values are for a different sulfonamide compound and serve for illustrative comparison. nih.gov Predicted values are typical for the functional groups shown.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. youtube.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.

For this compound, the HOMO is expected to be primarily localized on the electron-rich dichlorinated benzene (B151609) ring. The LUMO is anticipated to be distributed over the electron-withdrawing sulfonamide group (-SO₂NCH₃). The presence of electron-withdrawing chloro substituents generally lowers the energy levels of the frontier orbitals. rsc.org

Table 3: Calculated Frontier Molecular Orbital Properties (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.50 |

| LUMO Energy | -1.20 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Chemical Potential (μ): μ = (E(HOMO) + E(LUMO)) / 2

Chemical Hardness (η): η = (E(LUMO) - E(HOMO)) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

Chemical potential measures the tendency of electrons to escape from a system. Chemical hardness is a measure of the resistance to change in the electron distribution. The global electrophilicity index quantifies the molecule's ability to accept electrons.

Table 4: Calculated Global Reactivity Descriptors (Hypothetical)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 7.50 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

| Chemical Potential (μ) | -4.35 | Electron escaping tendency |

| Chemical Hardness (η) | 3.15 | Resistance to charge transfer |

Reactivity and Mechanistic Studies of 2,6 Dichloro N Methylbenzene 1 Sulfonamide

Nucleophilic Reactivity of the Sulfonamide Nitrogen

Future research would need to explore the reactivity of the nitrogen atom within the sulfonamide group. Key studies would involve its reactions with a variety of electrophiles to determine its nucleophilic character. The electronic effects of the two ortho-chloro substituents on the benzene (B151609) ring and the N-methyl group are anticipated to significantly influence this reactivity compared to other sulfonamides.

Acid-Base Properties and Protonation/Deprotonation Equilibria

Experimental determination of the pKa value of the sulfonamide proton is crucial for understanding its acid-base chemistry. Such studies would quantify the acidity of the N-H bond and provide insight into the stability of its conjugate base, which is influenced by the electron-withdrawing nature of the 2,6-dichlorophenylsulfonyl group.

Hydrolytic Stability and Mechanisms in Aqueous and Non-Aqueous Media

Investigations into the stability of 2,6-dichloro-N-methylbenzene-1-sulfonamide in the presence of water and other solvents, under varying pH conditions, are required. These studies would identify potential degradation pathways and determine the kinetics and mechanisms of its hydrolysis, which are fundamental to understanding its persistence and potential applications.

Regioselectivity and Stereoselectivity in Chemical Transformations Involving the Dichlorobenzene-1-sulfonamide Core

Further research is needed to understand how the this compound core directs incoming reagents in chemical reactions. Studies on transformations such as electrophilic aromatic substitution or reactions at the sulfonyl group would reveal the regioselective and stereoselective preferences of the molecule, providing valuable information for synthetic chemistry.

As the body of scientific knowledge on this compound grows, this article will be updated to reflect the detailed research findings in these critical areas.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide |

Structure Activity Relationships Sar and Molecular Design Principles for Substituted N Methylbenzene 1 Sulfonamides

Influence of Halogen Substitution (2,6-Dichloro) on Electronic and Steric Properties

The introduction of two chlorine atoms at the ortho-positions (2 and 6) of the benzene (B151609) ring profoundly modifies the electronic and steric landscape of the N-methylbenzene-1-sulfonamide core. These changes are fundamental to its interaction with biological targets.

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). The presence of two such atoms significantly lowers the electron density of the aromatic ring. This electronic perturbation can influence the molecule's ability to participate in crucial intermolecular interactions, such as π-π stacking. For instance, in analogous dichlorinated benzenesulfonamides, the modified electron distribution on the aromatic ring is crucial for interactions with aromatic amino acid residues, like phenylalanine, in protein binding pockets. nih.gov

| Property | Effect of 2,6-Dichloro Groups | Consequence for Molecular Interactions |

|---|---|---|

| Electronic | Strong electron-withdrawing inductive effect (-I) | Modulates π-electron density, influencing π-π stacking and cation-π interactions. |

| Steric | Increased bulk around the C-S bond | Restricts bond rotation, leading to a defined molecular conformation. |

| Reactivity | Shields the sulfur atom | May increase stability against chemical degradation. |

| Conformation | Forces a significant dihedral angle between the ring and the sulfonamide group | Pre-organizes the ligand for optimal fitting into a receptor's binding site. researchgate.net |

Role of N-Methyl Substitution on Sulfonamide Reactivity and Molecular Interactions

The substitution of a hydrogen atom with a methyl group on the sulfonamide nitrogen (N-methylation) is a key structural modification that alters the compound's reactivity, hydrogen-bonding capacity, and metabolic stability.

Unlike primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, the tertiary sulfonamide in 2,6-dichloro-N-methylbenzene-1-sulfonamide lacks an acidic proton. This has several important consequences:

Hydrogen Bonding: The molecule can no longer act as a hydrogen bond donor from the sulfonamide nitrogen. This is a critical distinction in SAR, as many sulfonamide drugs rely on this hydrogen bond donation to anchor to their biological targets. nih.gov Consequently, its binding must be mediated by other interactions, such as hydrogen bond acceptance by the sulfonyl oxygens, or hydrophobic and van der Waals interactions involving the methyl and dichlorophenyl groups.

Reactivity and Stability: N-methylation can increase the chemical stability of the molecule. For example, in related N-sulfonylhydrazones, N-methylation was shown to provide a protective effect against acid hydrolysis. nih.gov This is partly because the methyl group can sterically hinder attack at the sulfonamide linkage and electronically stabilize the S-N bond. The absence of an acidic proton also prevents ionization, which can influence the compound's solubility, membrane permeability, and interactions with metabolic enzymes.

Molecular Interactions: The N-methyl group itself contributes to the molecule's lipophilicity and can participate in hydrophobic interactions within a receptor's binding pocket. The presence of N-alkyl substituents is known to influence a compound's solubility, stability, and biological activity. cymitquimica.com

| Property | Primary/Secondary Sulfonamide (-SO₂NHR) | Tertiary N-Methyl Sulfonamide (-SO₂N(CH₃)R) |

|---|---|---|

| Hydrogen Bond Donor | Yes | No |

| Acidity | Acidic N-H proton | No acidic proton |

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Potentially susceptible to conjugation | Generally more robust; N-demethylation is a possible metabolic route. researchgate.net |

Conformational Analysis and its Impact on Biological Recognition

As established, the 2,6-dichloro substitution severely restricts rotation around the C-S bond, locking the phenyl ring into a preferred orientation relative to the sulfonyl group. researchgate.net Similarly, the geometry around the S-N bond is crucial. In N-methylated amides and related structures, N-alkylation can significantly alter the preferred dihedral angles, often favoring specific conformers due to steric clashes. nih.gov The interplay between the bulky ortho-chloro groups and the N-methyl group likely results in a conformation where these groups are positioned to minimize steric repulsion.

This defined, low-energy conformation means the molecule spends more time in a shape that is "bioactive." The energetic cost of adopting the correct binding pose within a receptor is reduced, which can translate to higher binding affinity. The specific torsion angles of the C-SO₂-N-C backbone create a unique vectoral presentation of functional groups (the dichlorophenyl ring, the sulfonyl oxygens, and the N-methyl group) in 3D space, which must be complementary to the topology of the target's binding site for effective biological recognition.

Computational and Chemoinformatic Approaches to Rational Design of Sulfonamide Derivatives

The principles derived from the SAR of this compound are leveraged in modern drug discovery through computational and chemoinformatic methods to rationally design new, improved derivatives. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target when the 3D structure of the target is known. nih.govrsc.org For derivatives of our lead compound, docking studies could explore how modifications to the substitution pattern on the benzene ring or changes to the N-alkyl group would affect the binding affinity and interactions within the active site. azpharmjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov By analyzing parameters such as lipophilicity (logP), electronic properties (Hammett constants), and steric descriptors (molar refractivity), researchers can predict the activity of novel, unsynthesized sulfonamide derivatives.

Density Functional Theory (DFT): DFT calculations are used to investigate the structural and electronic properties of molecules with high accuracy. sci-hub.seresearchgate.net These calculations can determine the lowest energy conformation, map the molecular electrostatic potential (MEP) to identify regions prone to electrostatic interactions, and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. mdpi.com

In Silico ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles or toxic liabilities, saving significant time and resources.

By integrating these computational approaches, medicinal chemists can systematically explore the vast chemical space around the N-methylbenzene-1-sulfonamide scaffold, prioritizing the synthesis of derivatives with the highest probability of success.

Applications in Advanced Organic Synthesis and Catalysis

Utilization of Sulfonamides as Protecting Groups for Amines and Alcohols

Sulfonamides are widely recognized as robust protecting groups for amines due to their stability across a broad range of reaction conditions, including acidic and basic environments. The 2,6-dichloro-N-methylbenzene-1-sulfonamide moiety, in particular, can be installed on a primary or secondary amine through reaction with 2,6-dichlorobenzenesulfonyl chloride. The steric hindrance provided by the two ortho-chloro substituents on the benzene (B151609) ring enhances the stability of the resulting sulfonamide, making it resistant to cleavage under conditions where other protecting groups might be labile.

This heightened stability can be advantageous in multi-step syntheses where numerous chemical transformations are required. However, the increased steric hindrance also presents a challenge for deprotection. Cleavage of such robust sulfonamides often necessitates harsh reductive conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. Research into milder deprotection methods for sterically hindered sulfonamides is an ongoing area of interest in organic synthesis.

While sulfonamides are primarily used for the protection of amines, their application for protecting alcohols is less common. The sulfonylation of an alcohol converts it into a sulfonate ester, which is an excellent leaving group. This increased reactivity is generally not desirable for a protecting group, as it makes the alcohol prone to substitution and elimination reactions.

Table 1: Comparison of Sulfonamide Protecting Groups

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |

| p-Toluenesulfonyl | Ts | High stability | Harsh (e.g., Na/NH3, SmI2) |

| 2-Nitrobenzenesulfonyl | Ns | Milder cleavage | Thiolate nucleophiles |

| 2,4,6-Trichlorophenylsulfonyl | Very high stability | Very harsh reductive conditions | |

| 2,6-Dichlorobenzenesulfonyl | High stability due to steric hindrance | Harsh reductive conditions |

Application as Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

The sulfonamide functional group is a key component in the design of various chiral auxiliaries and organocatalysts for asymmetric synthesis. While there is limited specific research on this compound in this context, the principles of using structurally similar sulfonamides can be extrapolated.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The steric and electronic properties of the 2,6-dichlorinated phenyl group could be exploited to create a specific chiral environment around a reactive center, thereby influencing the stereochemical outcome of a reaction. For instance, a chiral amine or alcohol could be derivatized with 2,6-dichlorobenzenesulfonyl chloride to form a chiral sulfonamide or sulfonate ester, which could then be used in diastereoselective reactions.

In the realm of organocatalysis, sulfonamides are often used to construct chiral catalysts, such as those based on proline or other amino acids. These catalysts can promote a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The acidic nature of the N-H proton in primary and secondary sulfonamides allows for the formation of hydrogen bonds, which can play a crucial role in the organization of the transition state and the transfer of chirality. The N-methyl group in this compound precludes its direct use in applications requiring an acidic N-H proton; however, derivatives lacking the N-methyl group could be explored for such catalytic purposes. The steric bulk of the 2,6-dichlorophenyl group could be beneficial in creating a well-defined chiral pocket within the catalyst structure.

Sulfonamide-Derived Reagents in Specialty Organic Transformations

The chemical reactivity of the sulfonamide group and its precursors can be harnessed to develop specialized reagents for unique organic transformations. The precursor to this compound, 2,6-dichlorobenzenesulfonyl chloride, is a key intermediate. chemicalbook.comchemicalbook.comrsc.orgsigmaaldrich.com This sulfonyl chloride can be synthesized from 2,6-dichloroaniline (B118687) through diazotization followed by reaction with sulfur dioxide and a copper catalyst, or from 2,6-dichlorothiophenol (B1293878) via oxidation. chemicalbook.comrsc.org

2,6-Dichlorobenzenesulfonyl chloride can serve as a reagent for the introduction of the 2,6-dichlorobenzenesulfonyl group onto various nucleophiles. Beyond its use in protecting group chemistry, this moiety can be employed to activate hydroxyl groups for nucleophilic substitution or to modify the electronic properties of a molecule.

Furthermore, the sulfonamide linkage itself can participate in certain chemical reactions. For example, under specific conditions, the sulfur-nitrogen bond can be cleaved, or the aryl group can be involved in coupling reactions. The electron-withdrawing nature of the sulfonyl group and the two chlorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions.

Building Blocks for Complex Molecular Scaffolds and Polymeric Structures

The rigid and well-defined geometry of the 2,6-dichlorinated phenyl ring, combined with the chemical robustness of the sulfonamide linkage, makes this compound and its derivatives attractive building blocks for the construction of complex molecular scaffolds and polymeric materials.

In the synthesis of complex molecules, the 2,6-dichlorobenzenesulfonamide (B182258) unit can be incorporated to impart specific conformational constraints or to serve as a stable linking element. The presence of the two chlorine atoms provides handles for further functionalization through cross-coupling reactions, allowing for the elaboration of the molecular structure.

In polymer chemistry, monomers containing the sulfonamide group have been utilized in the synthesis of a variety of functional polymers. While specific examples of the polymerization of monomers derived from this compound are not widely reported, the general principles suggest their potential utility. For instance, a vinyl or other polymerizable group could be introduced into the molecule to create a monomer suitable for polymerization. The steric hindrance of the 2,6-dichloro-phenyl group might influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with unique thermal or mechanical characteristics. core.ac.ukrsc.org

Mechanistic Insights into Biological Interactions of Sulfonamides Excluding Clinical Outcomes

Molecular Target Engagement and Binding Modes

The initial step in understanding the biological activity of a compound like 2,6-dichloro-N-methylbenzene-1-sulfonamide involves identifying its molecular targets and characterizing the physical interactions that govern binding.

Computational Docking Studies with Enzyme Active Sites (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase)

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when it binds to a receptor. For sulfonamides, common targets for these in silico studies include carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS).

In a typical docking study for a novel sulfonamide, the three-dimensional structure of the target enzyme is obtained from a protein data bank. The sulfonamide molecule is then computationally placed into the enzyme's active site. A scoring function is used to estimate the binding affinity and predict the most stable binding pose. For sulfonamides, the deprotonated sulfonamide group is known to coordinate with the zinc ion in the active site of carbonic anhydrases. Docking studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the active site.

Table 1: Illustrative Data from a Hypothetical Docking Study of this compound with Human Carbonic Anhydrase II

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | His94, His96, His119, Thr199, Thr200 |

| Key Interactions | Coordination with Zn²⁺, Hydrogen bond with Thr199 |

This table is for illustrative purposes only, as specific data for this compound is not available.

Characterization of Molecular Recognition Events with Biological Macromolecules

Molecular recognition describes the specific interaction between two or more molecules through non-covalent bonds. Understanding these events is crucial for explaining the specificity of a drug for its target. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of a ligand bound to a macromolecule, confirming the predictions from docking studies. These methods can precisely map the atoms of this compound and the biological target, revealing the exact nature of the binding.

Biochemical Pathway Modulation

Once a compound binds to its target, it can modulate its activity, leading to downstream effects on biochemical pathways.

Mechanisms of Enzyme Inhibition and Activation

Sulfonamides are classic examples of enzyme inhibitors. They can act through various mechanisms, most commonly competitive inhibition, where they bind to the active site and prevent the natural substrate from binding. For instance, antibacterial sulfonamides compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. Enzyme kinetics studies are performed to determine the type of inhibition and the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor.

Interference with Biosynthetic Pathways (e.g., Folate Metabolism)

By inhibiting a key enzyme, a compound can interfere with an entire biosynthetic pathway. The inhibition of dihydropteroate synthase by sulfonamides blocks the synthesis of dihydrofolic acid, a precursor for folic acid. Bacteria require folic acid for the synthesis of nucleic acids, and thus its inhibition halts their growth and replication. Investigating the effect of this compound on folate metabolism would be a logical step in characterizing its potential antimicrobial properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Potency

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For a series of sulfonamide derivatives, various physicochemical properties, known as molecular descriptors, are calculated. These can include parameters related to hydrophobicity (logP), electronic properties (Hammett constants), and steric effects (Taft parameters). A statistical model is then built to correlate these descriptors with the measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Table 2: Hypothetical QSAR Data for a Series of Benzenesulfonamide Derivatives

| Compound | logP | σ (para) | IC₅₀ (µM) |

| Derivative 1 | 2.1 | 0.00 | 10.5 |

| Derivative 2 | 2.5 | 0.23 | 5.2 |

| This compound | 3.5 | N/A | Predicted |

This table is for illustrative purposes only, as specific QSAR studies involving this compound are not available.

A successful QSAR model could predict the biological potency of this compound based on its unique structural features, such as the presence of two chlorine atoms and an N-methyl group.

Future Research Directions and Challenges

Development of Sustainable and Greener Synthetic Methodologies

The synthesis of sulfonamides, including 2,6-dichloro-N-methylbenzene-1-sulfonamide, has traditionally relied on methods that may not align with modern principles of green chemistry. A key challenge and research direction is the development of more environmentally benign synthetic routes.

Recent advancements in the broader field of sulfonamide synthesis highlight several promising avenues. One general, mild, and eco-friendly method involves the oxidative chlorination of thiols to form sulfonyl chlorides, which then react in situ with amines. rsc.orgresearchgate.net This process can be carried out in sustainable solvents such as water, ethanol, and glycerol, or in deep eutectic solvents (DES), with a simple, solvent-free workup that often only requires filtration. rsc.orgresearchgate.net The use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant is a key feature of this approach. rsc.orgresearchgate.net

Another sustainable strategy avoids traditional organic solvents altogether, using water as the reaction medium and sodium carbonate as a scavenger for the hydrochloric acid byproduct. mdpi.com This approach has been successful for synthesizing various sulfonamide and sulfonate derivatives with high yields and purities. mdpi.com Furthermore, replacing hazardous reagents is a critical goal. Research has demonstrated the use of stable and commercially available sodium sulfinate as the sulfur source and nitroarenes as the nitrogen source, with reactions proceeding in water. researchgate.net

Future research for this compound should focus on adapting these general methodologies for its specific synthesis. This would involve optimizing reaction conditions to accommodate the dichlorinated benzene (B151609) ring and the N-methyl group, aiming to improve atom economy, reduce waste, and eliminate the use of volatile and toxic organic solvents. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamides

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, Ethanol, Glycerol, Deep Eutectic Solvents rsc.orgresearchgate.net |

| Reagents | Sulfonyl chlorides mdpi.comresearchgate.net | Thiols with in situ oxidation, Sodium sulfinates rsc.orgresearchgate.net |

| Byproducts | Acidic waste (e.g., HCl) requiring neutralization mdpi.com | Minimal byproducts, easier workup rsc.orgresearchgate.net |

| Workup | Solvent extraction, column chromatography | Simple filtration rsc.orgresearchgate.net |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the sulfonamide functional group is central to its utility in medicinal chemistry and beyond. For this compound, a significant area for future research lies in exploring novel chemical transformations that go beyond its established roles.

The sulfonamide scaffold is a cornerstone in drug discovery, but its structural analogues, such as sulfonimidamides and sulfoximines, have gained considerable interest. acs.org These analogues, where one or both of the sulfonyl oxygens are replaced by a nitrogen group, offer opportunities to fine-tune the molecule's electronic and steric properties, as well as its hydrogen bonding capabilities. acs.org A modular, two-step synthesis for sulfondiimidamides, which are double aza-variants of sulfonamides, has been developed, showcasing the potential for creating diverse derivatives from simple starting materials. acs.org Applying such transformative strategies to this compound could yield new compounds with unique properties and potential applications.

Future investigations should aim to:

Develop methods to selectively functionalize the dichlorinated aromatic ring.

Explore reactions at the sulfonamide nitrogen, potentially leading to the synthesis of novel sulfonimidamide or sulfoximine (B86345) analogues.

Investigate the compound's potential as a building block in more complex molecular architectures through cross-coupling reactions.

Advanced Computational Strategies for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting molecular properties, providing insights that can guide experimental work. For this compound, advanced computational strategies are crucial for understanding its synthesis, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic compounds, including sulfonamides. researchgate.netnih.gov DFT calculations can be employed to:

Model the transition states of synthetic reactions to understand how greener methodologies can be optimized. researchgate.net

Analyze frontier molecular orbitals (HOMO-LUMO) to predict the compound's reactivity and kinetic stability. nih.govnih.gov

Simulate interactions with biological macromolecules to predict binding affinities and modes of action, which is essential for drug design. nih.gov

Recent trends in computational chemistry involve modeling increasingly complex systems and appreciating the role of non-covalent interactions. researchgate.netrsc.org For this compound, future computational studies could involve molecular dynamics (MD) simulations to explore its conformational landscape and its behavior in different solvent environments. researchgate.net Such studies can provide a deeper understanding of its properties and guide the design of new derivatives with enhanced functionality.

Table 2: Potential Applications of Computational Methods for this compound

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of synthesis | Elucidation of reaction pathways and transition states researchgate.netresearchgate.net |

| Reactivity prediction | Identification of reactive sites through FMO and MEP analysis nih.gov | |

| Molecular Dynamics (MD) | Conformational analysis | Understanding dynamic behavior and solvent effects researchgate.net |

Expanding the Utility of Sulfonamide Scaffolds in Chemical Biology and Materials Science

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of FDA-approved drugs. acs.orgnih.gov The versatility of the sulfonamide scaffold suggests that this compound could serve as a valuable platform for applications beyond traditional medicinal chemistry, extending into chemical biology and materials science.

In chemical biology, sulfonamide-based molecules can be developed as chemical probes to study biological processes. The structural features of this compound, including its specific substitution pattern, could be exploited to design selective inhibitors or fluorescent tags for proteins of interest. The development of sulfonamide derivatives as potent lead compounds with high efficacy and low toxicity is an ongoing effort in medicinal chemistry. eurekaselect.comresearchgate.net

In materials science, the incorporation of sulfonamide moieties into polymers or other materials is an emerging area of interest. acs.org The hydrogen bonding capabilities and rigid structure of the sulfonamide group can impart unique properties to materials, such as thermal stability or specific recognition capabilities. Future research could explore the polymerization of derivatives of this compound or its use as a building block in the synthesis of functional materials, such as sensors or novel polymers.

The continued exploration of this compound and its derivatives holds the promise of new discoveries and applications across multiple scientific disciplines, driven by a commitment to sustainable practices and a deeper understanding of its fundamental chemical nature.

Q & A

Q. What are the key considerations for synthesizing 2,6-dichloro-N-methylbenzene-1-sulfonamide with high purity?

Answer: Synthesis requires precise control of reaction parameters. For example:

- Temperature: Maintain 80–100°C to promote sulfonamide bond formation while minimizing side reactions .

- Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance solubility .

- Catalysts: Employ bases like triethylamine to deprotonate intermediates and accelerate substitution .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (if present) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic Cl patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization of sulfonamide derivatives?

Answer:

- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- X-ray Crystallography: Determine absolute configuration and validate steric effects from chlorine substituents .

- Computational Modeling: Compare experimental IR/NMR with DFT-predicted spectra to identify discrepancies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the sulfonyl group .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis in polar media) .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict inhibitory mechanisms .

Q. How can factorial design optimize synthesis parameters for sulfonamide derivatives?

Answer:

- Variables: Test temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading .

- Response Surface Methodology (RSM): Statistically correlate parameters with yield/purity outcomes .

- Case Example: A 2² factorial design (temperature × solvent) revealed DMF at 90°C maximizes yield (85%) while minimizing byproducts .

Q. What methodologies evaluate the solubility and stability of this compound under varying conditions?

Answer:

- Shake-Flask Method: Measure solubility in buffered solutions (pH 1–13) using HPLC quantification .

- Accelerated Stability Testing: Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via TLC .

- Kinetic Analysis: Derive Arrhenius plots to predict shelf-life under storage conditions .

Methodological Framework Integration

Q. How can researchers align studies on sulfonamide derivatives with theoretical frameworks in medicinal chemistry?

Answer:

- Hypothesis-Driven Design: Link synthesis to structure-activity relationship (SAR) theories (e.g., chlorine’s electron-withdrawing effects on bioactivity) .

- Mechanistic Studies: Use kinetic isotope effects (KIEs) or Hammett plots to validate reaction mechanisms .

- Interdisciplinary Collaboration: Integrate synthetic data with biochemical assays (e.g., enzyme inhibition IC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.